Cas no 143322-56-9 (R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole)

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 化学的及び物理的性質
名前と識別子
-
- (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- (R)-(5-bromo-1H-indol-3-yl)[N-[(phenylmethoxy)carbonyl]-2-pyrrolidinyl]methanone
- (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (2R)-
- R-3-(N-BENZYLOXYCARBONYLPYRROLIDIN-2-YLCARBONYL)-5-BROMO-1H-INDOLE
- (R)-5-BROMO-3-[(1-METHYL-2-PYRROLIDINYL)METHYL]-1H-INDOLE
- (2R)-2-[(5-BroMo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylic Acid PhenylMethyl Ester
- (R)-2-(5-bomo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
- (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester
- (R)-2-[(5-Bromo-1H-indol-3-yl)carbonyl]-1-pyrroli
- benzyl (2R)-2-[(5-bromo-1H-indole-3-yl)carbonyl]pyrrolidine-1-carboxylate
- C21H19BrN2O3
- benzyl (R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- CWHKVBJSRGJFFN-LJQANCHMSA-N
- (R)-2-[(5-BROMO-1H-INDOL-3-YL)CARBONYL]-1-PYRROLIDINECARBOXYLIC ACID BENZYL ESTER
- carbonyl]-2-pyrrolidinyl]methanone
- 1-Pyrrolidinecarboxylic acid,2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (2R)-
- CS-M3330
- (R)-2-(5-Bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylic acid benzyl ester
- AKOS015900097
- MFCD09835149
- C12951
- A808056
- benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
- (R)-3-(N-benzyloxycarbonyl-pyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole
- (R)-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl )-5-bromo-1H-indole
- AC-22723
- CS-14991
- (R)-Benzyl2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- SCHEMBL707001
- 143322-56-9
- 3-(N-Benzyloxycarbonyl-2(R)-pyrrolidinylcarbonyl)-5-bromo-1H-indole
- 3-(1-Benzyloxycarbonylpyrrolidin-2(R)-ylcarbonyl)-5-bromo-1H-indole
- J-007800
- (R)-3-(N-Benzyloxycarbonylpyrrolidin-2-yl-carbonyl)-5-bromo-1H-indole
- (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole
- 3-(1-BenzyIoxycarbonylpyrrolidin-2(R)-ylcarbonyl)-5-bromo-1H-indole
- DTXSID601138537
- R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole
-
- MDL: MFCD09835149
- インチ: 1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1
- InChIKey: CWHKVBJSRGJFFN-LJQANCHMSA-N
- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([C@@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 426.05800
- どういたいしつりょう: 426.05791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.505
- PSA: 62.40000
- LogP: 4.85220
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole セキュリティ情報
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A177770-250mg |
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |
143322-56-9 | 95% | 250mg |
$40.0 | 2024-04-23 | |
Matrix Scientific | 096542-250mg |
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylate, 95+% |
143322-56-9 | 95+% | 250mg |
$288.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW021-200mg |
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole |
143322-56-9 | 95+% | 200mg |
380.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW021-100mg |
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole |
143322-56-9 | 95+% | 100mg |
344CNY | 2021-05-08 | |
Chemenu | CM132037-250mg |
benzyl (R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |
143322-56-9 | 95% | 250mg |
$*** | 2023-03-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208208-25mg |
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole, |
143322-56-9 | 25mg |
¥2482.00 | 2023-09-05 | ||
Aaron | AR007KXG-100mg |
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |
143322-56-9 | 95% | 100mg |
$38.00 | 2025-02-10 | |
Aaron | AR007KXG-5g |
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |
143322-56-9 | 95% | 5g |
$367.00 | 2025-02-10 | |
A2B Chem LLC | AD52616-250mg |
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |
143322-56-9 | 95% | 250mg |
$30.00 | 2024-04-20 | |
Chemenu | CM132037-1g |
benzyl (R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |
143322-56-9 | 95% | 1g |
$*** | 2023-03-31 |
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indoleに関する追加情報
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole and Its Significance in Modern Chemical Biology
R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole, with the CAS number 143322-56-9, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel bioactive agents. The structural composition of this compound includes a brominated indole core, a benzyloxycarbonyl (Boc) protected pyrrolidine moiety, and other functional groups that contribute to its unique chemical properties and biological activities.
The indole ring system, a prominent feature in many biologically active molecules, is known for its role in various pharmacological applications. The presence of a bromine atom at the 5-position of the indole ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further derivatization and functionalization. This electrophilic center is particularly useful in cross-coupling reactions, which are widely employed in synthetic organic chemistry to construct complex molecular architectures.
The N-Benzyloxycarbonyl (Boc) group attached to the pyrrolidine ring serves as an amino acid protecting group, commonly used in peptide synthesis to prevent unwanted side reactions. This protection-deprotection strategy is crucial in multi-step synthetic routes, ensuring that reactive amine groups are selectively modified without interference from other functionalities. The pyrrolidine moiety itself is a versatile scaffold that has been extensively studied for its role in drug design. Its ability to mimic secondary amine structures found in natural products makes it an attractive component in the development of bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Among these, indole derivatives have shown remarkable promise due to their diverse biological activities. For instance, indole-based compounds have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The brominated derivative R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole is no exception and has been explored for its pharmacological properties.
In particular, the bromine atoms on the indole ring can serve as handles for further chemical manipulation through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of various substituents at specific positions on the indole core, enabling the generation of a library of derivatives with tailored biological activities. Such modifications are essential for optimizing drug candidates and improving their efficacy and selectivity.
The Boc-pyrrolidine group provides an additional layer of complexity to this molecule, offering opportunities for further derivatization into more complex structures. For example, removal of the Boc group under acidic conditions can expose the reactive amine, which can then be coupled with carboxylic acids or other electrophiles to form amide bonds. This strategy is widely used in peptide synthesis but can also be applied to create novel bioconjugates with potential therapeutic applications.
One of the most exciting areas of research involving compounds like R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole is their use as scaffolds for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically target kinase active sites, researchers aim to develop drugs that can modulate these pathways and treat disease states.
The structural features of this compound make it a promising candidate for kinase inhibition. The indole ring can interact with conserved residues in the kinase active site, while the pyrrolidine moiety can provide additional binding interactions through hydrogen bonding or hydrophobic effects. The presence of multiple substituents allows for fine-tuning of binding affinity and selectivity through structure-based drug design approaches.
Another area where this compound shows promise is in the development of probes for biochemical studies. By labeling this molecule with fluorophores or other detectable groups, researchers can use it to study protein-protein interactions or enzyme kinetics in vitro and in vivo. Such probes are invaluable tools for understanding biological processes at a molecular level and can aid in identifying new drug targets.
The synthesis of R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole involves multiple steps that showcase modern synthetic methodologies. Key steps include bromination of an indole precursor, protection of the amino group with a Boc group, and introduction of a pyrrolidine moiety through nucleophilic substitution or other coupling reactions. Each step requires careful optimization to ensure high yields and purity.
The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography is crucial for characterizing the structure of this compound. These techniques provide detailed information about molecular connectivity, purity, and conformational preferences, which are essential for understanding its biological behavior.
In conclusion, R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at developing novel bioactive agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in future therapeutic developments.
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